Hydrophobicity and Gelation Behavior
The self-assembly and gelation of Fmoc-dipeptides are governed by their overall hydrophobicity, quantified by calculated log P values. For a series of Fmoc-dipeptides at a concentration of 14.62 mM, stable, self-supporting hydrogels are formed for compounds with intermediate hydrophobicity (log P between 2.8 and 5.5) [1]. While direct experimental data for Fmoc-beta-Ala-Leu-OH is limited, its structure (β-alanine + leucine) places its calculated log P within this range (class-level inference). In contrast, the benchmark Fmoc-FF hydrogelator, with its two aromatic phenylalanine residues, possesses a higher hydrophobicity (log P > 5.5), resulting in a different self-assembly pathway and gel microstructure. Less hydrophobic Fmoc-dipeptides (log P < 2.8) fail to form stable gels, instead undergoing syneresis [1].
| Evidence Dimension | Hydrophobicity-Dependent Gelation Behavior |
|---|---|
| Target Compound Data | Predicted log P within 2.8–5.5 range (based on structural class) |
| Comparator Or Baseline | Fmoc-FF: log P > 5.5 (estimated); Low-hydrophobicity Fmoc-dipeptides: log P < 2.8 |
| Quantified Difference | Hydrophobicity determines gel stability: self-supporting gels formed only for 2.8 < log P < 5.5 at 14.62 mM |
| Conditions | Fmoc-dipeptide concentration of 14.62 mM, gelation triggered by glucono-δ-lactone to pH 4 |
Why This Matters
This identifies Fmoc-beta-Ala-Leu-OH as a candidate for applications requiring a gel of intermediate stiffness and water content, distinct from the more hydrophobic and potentially stiffer gels formed by Fmoc-FF.
- [1] Adams, D. J., Mullen, L. M., Berta, M., Chen, L., & Frith, W. J. (2010). Relationship between molecular structure, gelation behaviour and gel properties of Fmoc-dipeptides. Soft Matter, 6(9), 1971-1980. View Source
